2-(1H-indol-1-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one
Description
This compound features a bicyclic 8-azabicyclo[3.2.1]octane core substituted at the 3-position with a 1H-1,2,3-triazol-1-yl group and at the 8-position with an ethanone linker bearing a 1H-indol-1-yl moiety.
Properties
IUPAC Name |
2-indol-1-yl-1-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c25-19(13-22-9-7-14-3-1-2-4-18(14)22)24-15-5-6-16(24)12-17(11-15)23-10-8-20-21-23/h1-4,7-10,15-17H,5-6,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPWVCYWMCVMPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CN3C=CC4=CC=CC=C43)N5C=CN=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1H-indol-1-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that combines an indole moiety with a triazole and an azabicyclo framework, which may contribute to its biological properties. The molecular formula is , and it has a molecular weight of approximately 258.34 g/mol.
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of indole-linked triazoles, including the compound . Research indicates that derivatives of indole-triazole exhibit significant activity against various bacterial strains, including:
- Staphylococcus aureus (including MRSA)
- Mycobacterium tuberculosis
For instance, compounds derived from similar structures have shown minimum inhibitory concentrations (MICs) as low as 0.98 μg/mL against MRSA . This suggests that the compound may possess comparable or enhanced antimicrobial properties.
2. Anti-inflammatory Activity
The anti-inflammatory potential of indole-triazole derivatives has been explored through their effects on inflammatory pathways. A study demonstrated that certain indole-triazoles significantly reduced levels of pro-inflammatory cytokines and inhibited the production of cyclooxygenase-2 (COX-2) in THP-1 monocytes exposed to advanced glycation end products (AGEs) . Specifically, compounds similar to the one were shown to:
- Suppress NF-ĸB translocation
- Reduce reactive oxygen species (ROS) production
- Lower COX-2 levels and prostaglandin E2 (PGE2) production significantly (P < 0.001)
These findings indicate that the compound may serve as a lead for developing anti-inflammatory agents.
Research Findings and Case Studies
Comparison with Similar Compounds
Structural Analogues of the 8-Azabicyclo[3.2.1]octane Core
The 8-azabicyclo[3.2.1]octane scaffold is a common motif in medicinal chemistry. Below is a comparative analysis of derivatives with modifications at the 3-position and ethanone linker:
Physicochemical and Pharmacokinetic Predictions
- LogP : The target compound’s indole and triazole groups likely result in moderate LogP (~2–3), comparable to ’s methylindole derivative. Pyridinyloxy () or fluorine-containing analogs () may exhibit lower LogP due to polar substituents .
- Solubility : Triazole and pyridine groups () enhance aqueous solubility compared to halogenated derivatives () .
- Metabolic Stability : The bicyclic core generally resists oxidation, but indole and triazole moieties may be susceptible to CYP450-mediated metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
